Product packaging for 3-Benzofuranacetic acid, 5-bromo-(Cat. No.:CAS No. 927974-32-1)

3-Benzofuranacetic acid, 5-bromo-

Cat. No.: B12129183
CAS No.: 927974-32-1
M. Wt: 255.06 g/mol
InChI Key: NXSRQFUFBMFUKV-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Chemical Synthesis and Molecular Design

Benzofuran derivatives are integral building blocks in the creation of complex molecules with diverse applications. numberanalytics.com They are found in natural products such as alkaloids and terpenoids, contributing to their biological activities. numberanalytics.com In synthetic chemistry, the benzofuran scaffold is utilized in the design of novel compounds for various purposes, including pharmaceuticals and agrochemicals. numberanalytics.com The versatility of the benzofuran ring system allows for its incorporation into a multitude of molecular architectures, leading to compounds with a broad spectrum of biological and pharmacological properties. mdpi.combohrium.com These derivatives have shown potential as anticancer, antibacterial, and antifungal agents. mdpi.comrsc.org Furthermore, benzofuran derivatives are employed in material science, for instance, in the preparation of polymers like polyamides and polyesters, as well as in the synthesis of industrial dyes. nih.gov

Overview of Halogenated Heterocyclic Compounds in Advanced Organic Chemistry

Halogenated heterocyclic compounds are organic molecules that feature at least one halogen atom (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. sigmaaldrich.com These compounds are of great importance in synthetic organic chemistry as they often serve as versatile intermediates for the synthesis of more complex molecules. sigmaaldrich.com The presence of a halogen atom can significantly alter the electronic and steric properties of a molecule, influencing its reactivity and biological activity. pressbooks.pub

The introduction of halogens can affect a compound's lipophilicity and its ability to penetrate biological membranes, which is a critical factor in drug design. pressbooks.pubvulcanchem.com Halogenated heterocycles are key components in many pharmaceuticals and are widely studied by medicinal chemists. sigmaaldrich.comnih.gov They are also utilized as ligands in catalysis, pesticides, and industrial antioxidants. sigmaaldrich.com The varied polarity of carbon-halogen bonds, depending on the specific halogen, allows for fine-tuning of molecular properties such as solubility and dipole moment. pressbooks.pub

Structural Elucidation and Fundamental Reactivity of the Benzofuran-3-acetic Acid Core

The benzofuran-3-acetic acid core consists of a benzofuran nucleus with an acetic acid group attached at the 3-position. The reactivity of the benzofuran ring is a key aspect of its chemistry. It is generally reactive towards electrophiles. researchgate.net The 3-position, in particular, is often a site for functionalization. nih.gov The introduction of an acetic acid moiety at this position provides a handle for further chemical transformations, such as esterification or amidation, allowing for the synthesis of a wide range of derivatives. The synthesis of benzofuran-3(2H)-ones, which are related structures, has been achieved through various catalytic methods, highlighting the reactivity of the furan (B31954) ring within the benzofuran scaffold. organic-chemistry.org

Current Research Landscape and Emerging Scientific Questions Pertaining to 3-Benzofuranacetic Acid, 5-bromo-

The compound 3-Benzofuranacetic acid, 5-bromo- is a specific derivative that combines the benzofuran-3-acetic acid core with a bromine atom at the 5-position of the benzene (B151609) ring. This substitution pattern creates a molecule with distinct chemical properties. The bromine atom at the 5-position can serve as a reactive site for cross-coupling reactions, enabling the introduction of various functional groups to further modify the molecule. vulcanchem.com

Current research on halogenated benzofuran derivatives often focuses on their potential biological activities. For instance, studies have explored the antimicrobial and anticancer potential of various halogenated benzofuran derivatives. bohrium.comnih.gov The synthesis of such compounds is an active area of research, with a focus on developing efficient and selective methods. nih.gov Emerging scientific questions likely revolve around the structure-activity relationships of these compounds, the development of novel synthetic methodologies for their preparation, and the exploration of their potential applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Selected Benzofuran Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Benzofuranacetic acid, 5-bromo-C10H7BrO3255.0663362-84-5
5-Bromo-3-phenylbenzofuranC14H9BrO273.1263362-84-5
5-Bromo-3-hydroxy-2-benzofuran-1(3H)-oneC8H5BrO3229.03102126-71-6 chemspider.com
5-Bromo-2-methyl-benzofuran-3-carboxylic acidC10H7BrO3255.0686688290 (CID) nih.gov
5-Bromovaleric acidC5H9BrO2181.032067-33-6 chemeo.com
3-Bromo-5-benzofurancarboxylic acidC9H5BrO3241.04501892-83-7 vulcanchem.com
3-Bromo-5-methylbenzoic acidC8H7BrO2215.0458530-13-5 chemicalbook.com
5-Methoxy-2-methyl-benzofuran-3-carboxylic acidC11H10O4206.1929735-88-4 chemicalbook.com
5-bromo-2-chloro benzoic acidC7H4BrClO2235.4621739-92-4 google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrO3 B12129183 3-Benzofuranacetic acid, 5-bromo- CAS No. 927974-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-bromo-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSRQFUFBMFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303848
Record name 5-Bromo-3-benzofuranacetic acid
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Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927974-32-1
Record name 5-Bromo-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927974-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-benzofuranacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901303848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzofuranacetic Acid, 5 Bromo

Retrosynthetic Analysis of the 5-Bromo-3-Benzofuranacetic Acid Structure

A retrosynthetic analysis of 5-bromo-3-benzofuranacetic acid reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the C2-C3 bond of the benzofuran (B130515) ring and the bond connecting the acetic acid side chain to the C3 position. Another key consideration is the timing of the bromination step.

One common retrosynthetic approach involves disconnecting the acetic acid side chain, leading to a 5-bromo-3-substituted benzofuran intermediate. This intermediate can then be further deconstructed by cleaving the C2-O bond and the C2-C3 bond, leading back to a substituted phenol (B47542) and a two-carbon synthon. Alternatively, the benzofuran ring can be envisioned as being formed from a suitably substituted phenolic precursor already bearing the acetic acid or a precursor moiety. The bromo substituent can be introduced either at the beginning on the phenolic starting material or later in the synthesis on the pre-formed benzofuran ring.

Construction of the Benzofuran Ring System with Directed 5-Bromo Substitution

The formation of the benzofuran core with a bromine atom specifically at the 5-position is a critical step in the synthesis of the target molecule. Several methods can be employed to achieve this, each with its own advantages and limitations.

Cyclization Reactions Involving Halogenated Phenolic Precursors

One of the most direct methods for synthesizing 5-bromo-benzofurans involves the use of a 4-bromophenol (B116583) derivative as the starting material. Various cyclization strategies can then be applied to construct the furan (B31954) ring. These reactions often involve the formation of an ether linkage followed by an intramolecular cyclization.

For instance, a 4-bromophenol can be reacted with a reagent containing a two-carbon unit that will ultimately form the C2 and C3 of the benzofuran ring. This can be achieved through Williamson ether synthesis with an α-halo ketone or a propargyl halide, followed by cyclization. The presence of the bromine atom on the starting phenol directs the substitution pattern, ensuring the formation of the 5-bromo-benzofuran derivative.

Palladium-Catalyzed Annulation and C-C/C-O Bond Formation Strategies for Benzofuran Core Synthesisnih.govacs.org

Palladium-catalyzed reactions have become powerful tools for the synthesis of heterocyclic compounds, including benzofurans. nih.govacs.org These methods often involve the coupling of a phenolic component with an alkyne or another suitable coupling partner.

A common strategy is the Sonogashira coupling of an iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. acs.org To obtain the 5-bromo derivative, a 4-bromo-2-iodophenol (B1279099) could be utilized as the starting material. The palladium catalyst facilitates both the C-C bond formation in the coupling step and the subsequent C-O bond formation during cyclization. nih.gov Alternative palladium-catalyzed methods include the coupling of o-halophenols with various partners, which can also be adapted for the synthesis of 5-bromo-benzofurans. nih.gov

Electrophilic Bromination Approaches on Pre-formed Benzofuranacetic Acid or its Precursors (Theoretical and Experimental Considerations)researchgate.netlibretexts.orggoogle.com

An alternative to using pre-brominated starting materials is the electrophilic bromination of a pre-formed benzofuranacetic acid or its ester derivative. researchgate.net The success of this approach depends on the regioselectivity of the bromination reaction. The benzofuran ring is an electron-rich aromatic system, and the directing effects of the oxygen atom and the acetic acid side chain must be considered.

The oxygen atom is an activating, ortho-, para-directing group, while the electron-withdrawing nature of the acetic acid side chain at the 3-position can influence the substitution pattern. Theoretical calculations and experimental evidence suggest that electrophilic substitution on the benzofuran ring often occurs at the 2- or 5-position. Therefore, direct bromination of 3-benzofuranacetic acid could potentially lead to the desired 5-bromo isomer, although mixtures of isomers might be formed. Common brominating agents for such reactions include N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. libretexts.orggoogle.com

Functionalization of the Acetic Acid Side Chain at Position 3

Strategies for Direct Introduction of the Acetic Acid Moiety

Several methods exist for the direct introduction of an acetic acid or a precursor group at the 3-position of a benzofuran. One approach involves the reaction of a 5-bromobenzofuran (B130475) with a suitable electrophile. For example, a Friedel-Crafts acylation with chloroacetyl chloride could introduce a -COCH2Cl group, which can then be hydrolyzed to the desired acetic acid.

Another strategy involves the use of a 5-bromobenzofuran-3(2H)-one intermediate. organic-chemistry.org This intermediate can be reacted with a variety of reagents to introduce the acetic acid side chain. For example, a Reformatsky reaction with an α-bromoester followed by dehydration and hydrolysis can yield the target compound.

Post-Cyclization Modification of Benzofuran-3-yl Intermediates

The synthesis of 3-Benzofuranacetic acid, 5-bromo- following the initial formation of the benzofuran ring system involves strategic functionalization at the 3- and 5-positions. A common and effective approach commences with the commercially available or synthetically prepared 5-bromobenzofuran. This intermediate serves as a crucial scaffold upon which the acetic acid moiety is constructed at the 3-position.

One plausible and widely applicable synthetic route involves the formylation of 5-bromobenzofuran via the Vilsmeier-Haack reaction. organic-chemistry.orgcambridge.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic rings such as benzofuran. cambridge.orgijpcbs.comyoutube.com The resulting 5-bromo-3-formylbenzofuran is a key intermediate that can be further elaborated to the desired acetic acid derivative.

The conversion of the aldehyde to the acetic acid can proceed through a multi-step sequence. A common method is the reduction of the aldehyde to the corresponding alcohol, 5-bromo-3-(hydroxymethyl)benzofuran, using a mild reducing agent such as sodium borohydride. The alcohol can then be converted to the corresponding halide, for instance, 5-bromo-3-(chloromethyl)benzofuran, by treatment with a halogenating agent like thionyl chloride. Subsequent reaction with a cyanide source, such as sodium cyanide, would yield 5-bromo-3-benzofuranacetonitrile. The final step in this sequence is the hydrolysis of the nitrile group to the carboxylic acid under either acidic or basic conditions to afford 3-Benzofuranacetic acid, 5-bromo-.

An alternative, more direct pathway from 5-bromobenzofuran involves the introduction of a two-carbon chain that can be readily converted to the acetic acid functionality. This can be achieved through various C-C bond-forming reactions at the 3-position of the benzofuran ring.

A highly efficient pathway proceeds through the direct synthesis of 5-bromo-3-benzofuranacetonitrile. While direct cyanoethylation at the 3-position can be challenging, a common strategy involves the modification of a pre-functionalized intermediate. For instance, starting with 5-bromobenzofuran, a Mannich reaction could introduce an aminomethyl group at the 3-position, which can then be converted to the nitrile. However, a more direct approach, if starting materials are available, is the cyclization of a suitably substituted phenol to directly form a 3-functionalized benzofuran.

The hydrolysis of the intermediate, 5-bromo-3-benzofuranacetonitrile, is a critical final step. This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, or a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction progress is monitored until the nitrile is fully converted to the corresponding carboxylic acid.

Table 1: Synthetic Pathway for 3-Benzofuranacetic acid, 5-bromo- via Vilsmeier-Haack Reaction

StepReactant(s)Reagents and ConditionsProduct
15-BromobenzofuranDMF, POCl₃, followed by aqueous workup5-Bromo-3-formylbenzofuran
25-Bromo-3-formylbenzofuranNaBH₄, Methanol(5-Bromo-1-benzofuran-3-yl)methanol
3(5-Bromo-1-benzofuran-3-yl)methanolSOCl₂, Pyridine3-(Chloromethyl)-5-bromobenzofuran
43-(Chloromethyl)-5-bromobenzofuranNaCN, DMSO2-(5-Bromo-1-benzofuran-3-yl)acetonitrile
52-(5-Bromo-1-benzofuran-3-yl)acetonitrileaq. H₂SO₄, Heat3-Benzofuranacetic acid, 5-bromo-

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The successful synthesis of 3-Benzofuranacetic acid, 5-bromo- is contingent upon effective purification and isolation of the intermediates and the final product. The choice of purification technique is dictated by the physical and chemical properties of the compound at each stage, including its polarity, solubility, and crystallinity.

For non-polar to moderately polar intermediates, such as 5-bromobenzofuran and its formylated derivative, column chromatography is a highly effective purification method. chemicalbook.com Silica gel is a commonly used stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. chemicalbook.com The ratio of the solvents is optimized to achieve good separation of the desired compound from byproducts and unreacted starting materials. Thin-layer chromatography (TLC) is employed to monitor the progress of the purification. chemicalbook.com

Following column chromatography, recrystallization can be employed to obtain highly pure crystalline solids. The choice of solvent for recrystallization is crucial and is determined experimentally to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many benzofuran derivatives, solvents like ethanol, methanol, or mixtures of water with these alcohols are suitable. tsijournals.com

The final product, 3-Benzofuranacetic acid, 5-bromo-, being a carboxylic acid, presents different purification challenges and opportunities. Its acidic nature allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The carboxylate salt will partition into the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified with a strong acid, like hydrochloric acid, to precipitate the pure carboxylic acid, which can then be collected by filtration.

Final purification of 3-Benzofuranacetic acid, 5-bromo- is typically achieved through recrystallization. The choice of solvent will depend on the compound's specific solubility profile, but polar solvents or solvent mixtures are generally effective for carboxylic acids. The purity of the final compound can be assessed by various analytical techniques, including melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Table 2: Purification Techniques for Synthetic Intermediates and Final Product

CompoundPurification MethodDetails
5-BromobenzofuranColumn ChromatographyStationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient.
5-Bromo-3-formylbenzofuranColumn Chromatography & RecrystallizationColumn chromatography followed by recrystallization from ethanol.
2-(5-Bromo-1-benzofuran-3-yl)acetonitrileColumn ChromatographyStationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate.
3-Benzofuranacetic acid, 5-bromo-Acid-Base Extraction & RecrystallizationExtraction with aqueous NaHCO₃, followed by acidification and recrystallization from an appropriate solvent system.

Derivatization Strategies and Chemical Transformations of 3 Benzofuranacetic Acid, 5 Bromo

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid moiety of 3-Benzofuranacetic acid, 5-bromo- is a versatile handle for various chemical transformations, including esterification, amidation, and reduction. These modifications are crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.

Esterification of the carboxylic acid group is a fundamental transformation that can be achieved under various conditions. The resulting alkyl and aryl esters are often used as intermediates or as final products with modified solubility and pharmacokinetic profiles. Standard acid-catalyzed esterification (Fischer esterification) with an appropriate alcohol in the presence of a mineral acid catalyst (e.g., H₂SO₄, HCl) is a common method. Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester.

ReactantReagentProduct
3-Benzofuranacetic acid, 5-bromo-Methanol, H₂SO₄Methyl 2-(5-bromo-1-benzofuran-3-yl)acetate
3-Benzofuranacetic acid, 5-bromo-Ethanol, H₂SO₄Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
3-Benzofuranacetic acid, 5-bromo-Benzyl (B1604629) bromide, K₂CO₃Benzyl 2-(5-bromo-1-benzofuran-3-yl)acetate

This table represents plausible esterification reactions based on standard organic synthesis methodologies.

The carboxylic acid can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules. nih.gov This transformation typically proceeds via an activated carboxylic acid derivative, such as an acyl chloride or an active ester, followed by reaction with a primary or secondary amine or hydrazine. Direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also widely employed. The formation of hydrazides is a key step in the synthesis of various heterocyclic compounds. nih.govsigmaaldrich.com For instance, the reaction of a benzofuran (B130515) carboxylic acid with thiosemicarbazide (B42300) can lead to the formation of thiosemicarbazide derivatives, which are precursors to thiazoles. nih.gov

ReactantReagent(s)Product
3-Benzofuranacetic acid, 5-bromo-1. SOCl₂ 2. AnilineN-phenyl-2-(5-bromo-1-benzofuran-3-yl)acetamide
3-Benzofuranacetic acid, 5-bromo-1. SOCl₂ 2. Hydrazine hydrate2-(5-bromo-1-benzofuran-3-yl)acetohydrazide
3-Benzofuranacetic acid, 5-bromo-Morpholine, EDC, HOBt1-(2-(5-bromo-1-benzofuran-3-yl)acetyl)morpholine

This table illustrates potential amidation and hydrazide formation reactions based on established synthetic protocols.

Reduction of the carboxylic acid group in 3-Benzofuranacetic acid, 5-bromo- to a primary alcohol provides another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. libretexts.org However, for substrates with other reducible functional groups, a more selective reagent such as borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) can be used. libretexts.org The resulting alcohol, 2-(5-bromo-1-benzofuran-3-yl)ethanol, can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to an alkyl halide.

ReactantReagentProduct
3-Benzofuranacetic acid, 5-bromo-LiAlH₄, THF2-(5-bromo-1-benzofuran-3-yl)ethanol
3-Benzofuranacetic acid, 5-bromo-BH₃•THF2-(5-bromo-1-benzofuran-3-yl)ethanol

This table shows plausible reduction reactions based on standard organic chemistry transformations.

Transformations Involving the 5-Bromo Substituent

The bromine atom at the 5-position of the benzofuran ring is a key site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the 5-bromo substituent on the benzofuran ring serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl or alkenyl substituents. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. researchgate.netyoutube.com It is a valuable method for the synthesis of substituted styrenes and other vinylated benzofurans. The presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be essential for good yields in some cases. researchgate.netbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates in organic synthesis. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to N-aryl benzofuran derivatives. nih.gov

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
SuzukiPhenylboronic acidPd(PPh₃)₄, K₂CO₃5-phenyl-3-benzofuranacetic acid
HeckStyrenePd(OAc)₂, PPh₃, Et₃N5-styryl-3-benzofuranacetic acid
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N5-(phenylethynyl)-3-benzofuranacetic acid
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBu5-morpholino-3-benzofuranacetic acid

This table provides illustrative examples of palladium-catalyzed cross-coupling reactions with 3-Benzofuranacetic acid, 5-bromo-.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. nih.gov

In the case of 3-Benzofuranacetic acid, 5-bromo-, the leaving group is the bromide at the 5-position. The key consideration for the feasibility of an SNAr reaction is the electronic nature of the substituents on the benzofuran ring. The acetic acid group at the 3-position is not a sufficiently strong electron-withdrawing group to effectively activate the ring for nucleophilic attack at the 5-position. While the oxygen atom of the furan (B31954) ring does have an electron-withdrawing inductive effect, its electron-donating resonance effect is generally more dominant, which deactivates the ring towards nucleophilic attack.

Therefore, under standard SNAr conditions, direct displacement of the 5-bromo substituent by a nucleophile is expected to be challenging. The reaction would likely require harsh conditions (high temperatures and pressures) and may result in low yields or decomposition. For SNAr to be a viable strategy, the benzofuran ring would need to be further functionalized with potent electron-withdrawing groups, such as nitro or cyano groups, at positions that can stabilize the Meisenheimer complex through resonance. youtube.com

Other Metal-Mediated and Organometallic Coupling Reactions

Beyond the more common palladium-catalyzed cross-coupling reactions, the 5-bromo position on the 3-benzofuranacetic acid scaffold is a versatile handle for a range of other metal-mediated transformations. These reactions are crucial for introducing diverse functional groups, particularly nitrogen and oxygen, and for forming carbon-carbon bonds with different classes of organometallic reagents. Key examples include the Buchwald-Hartwig amination, Ullmann coupling, and Negishi coupling, which expand the synthetic utility of this intermediate.

The Buchwald-Hartwig amination provides a powerful method for the formation of carbon-nitrogen bonds, a transformation that is fundamental in medicinal chemistry. wikipedia.org This palladium-catalyzed reaction couples aryl halides, such as 5-bromo-3-benzofuranacetic acid, with a wide variety of primary and secondary amines. organic-chemistry.org The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of even challenging substrates under relatively mild conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the 5-amino-benzofuran derivative. wikipedia.org This method is often preferred over classical techniques due to its broad substrate scope and functional group tolerance. nih.gov

The Ullmann coupling is a classic copper-catalyzed reaction used for forming carbon-oxygen (diaryl ether) and carbon-nitrogen bonds. nih.govorganic-chemistry.org While traditional Ullmann conditions are often harsh, requiring high temperatures, modern protocols have been developed using ligands like amino acids or 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. nih.govresearchgate.net In the context of 3-Benzofuranacetic acid, 5-bromo-, an Ullmann reaction could be employed to couple it with a phenol (B47542) to form a 5-phenoxy derivative or with an amine or N-heterocycle. The reaction typically involves a Cu(I) species and is believed to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org

The Negishi cross-coupling reaction offers another strategic approach for C-C bond formation, utilizing organozinc reagents. nih.gov These reactions are catalyzed by palladium or nickel complexes and are known for their high functional group tolerance. An organozinc derivative of a desired coupling partner can be reacted with the 5-bromo position of the benzofuran to install new alkyl or aryl substituents. The Negishi reaction is a valuable tool, particularly when other organometallic reagents like organoboranes (Suzuki) or organotins (Stille) are not suitable. researchgate.net Research into the synthesis of complex heterocyclic systems, such as benzofuropyridines, has successfully employed Negishi coupling as a key step in a one-pot sequence. nih.gov

Table 1: Overview of Selected Metal-Mediated Coupling Reactions

Coupling Reaction Metal Catalyst Coupling Partner Bond Formed Typical Product from 3-Benzofuranacetic acid, 5-bromo-
Buchwald-Hartwig Amination Palladium Primary/Secondary Amine C-N 5-Amino-3-benzofuranacetic acid derivative
Ullmann Coupling Copper Phenol or Amine C-O or C-N 5-Phenoxy- or 5-Amino-3-benzofuranacetic acid derivative
Negishi Coupling Palladium/Nickel Organozinc Reagent (R-ZnX) C-C 5-Alkyl/Aryl-3-benzofuranacetic acid derivative

Ring System Modifications and Skeletal Rearrangements of 3-Benzofuranacetic Acid, 5-bromo- (Theoretical Investigations)

Direct theoretical investigations focusing specifically on the skeletal rearrangements of 3-Benzofuranacetic acid, 5-bromo- are not extensively documented in the literature. However, computational studies on the broader class of benzofuran derivatives provide significant insight into the stability and electronic properties that would govern such transformations. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a primary tool used to model benzofuran systems. rsc.orgrsc.org These computational analyses are employed to calculate optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. researchgate.netderpharmachemica.com For instance, DFT studies on benzofuran-2-carboxylic acid have shown good agreement between calculated and experimental structural data, validating the use of these methods for predicting molecular behavior. researchgate.netnih.gov

Such theoretical studies are foundational to understanding potential ring system modifications:

Bond Dissociation Energies (BDE): DFT calculations can predict the energy required to break specific bonds within the benzofuran skeleton. rsc.org The C2–O bond, for example, has distinct reactivity due to its nature as a (Z)-styryl phenyl ether moiety. kyoto-u.ac.jp Theoretical BDE values can help predict the most likely points of fragmentation or initiation sites for rearrangement under thermal or photochemical conditions.

Reaction Pathway Modeling: Computational chemistry can model the transition states and activation energies for potential ring-opening or ring-expansion reactions. acs.org Mechanisms for such transformations often involve organometallic intermediates that facilitate the cleavage of endocyclic bonds, a process that must overcome significant aromatic stabilization energy. kyoto-u.ac.jp

Electronic Property Analysis: The distribution of electron density, calculated via DFT, influences the regioselectivity of reactions. nih.gov The bromine atom at the 5-position acts as an electron-withdrawing group, which modulates the reactivity of the entire benzofuran ring system, a factor that would be critical in any theoretical model of its rearrangement.

While specific computational papers on the rearrangement of 3-Benzofuranacetic acid, 5-bromo- are scarce, the available theoretical work on related benzofurans suggests that the furan ring is the more likely site of transformation compared to the stable benzene (B151609) ring. kyoto-u.ac.jp Experimental work has shown that benzofuran rings can be opened reductively with alkali metals or transformed via organometallic pathways, providing a basis for future theoretical modeling of these complex reaction coordinates. kyoto-u.ac.jp

Table 2: Application of Theoretical Methods to Benzofuran Systems

Theoretical Method Property Investigated Relevance to Skeletal Rearrangement
Density Functional Theory (DFT) Geometric Parameters (Bond Lengths/Angles) Provides a baseline, accurate molecular structure for further calculations.
DFT / B3LYP Bond Dissociation Energy (BDE) Predicts the weakest bonds and likely points of initial ring cleavage. rsc.org
Time-Dependent DFT (TD-DFT) Electronic Transitions / UV-Vis Spectra Informs on potential photochemical reactivity and rearrangements from excited states. nih.gov
Molecular Docking Simulation Binding Modes and Interactions While not for rearrangement, it shows how the scaffold's electronics influence non-covalent interactions. nih.gov

Stereoselective Transformations and Chiral Derivatization

3-Benzofuranacetic acid, 5-bromo-, is an achiral molecule. However, its structural framework serves as a valuable starting point or intermediate for the synthesis of chiral analogues and complex stereodefined molecules. Stereoselective transformations can be applied to derivatives of the parent compound to introduce one or more chiral centers with high levels of control.

A prominent strategy involves modifying the acetic acid side chain. For example, the carboxylic acid can be coupled with a chiral amine or alcohol to form diastereomeric amides or esters. These diastereomers could then potentially be separated chromatographically. More advanced methods involve the direct asymmetric transformation of a prochiral derivative.

Recent research has highlighted the power of organocatalysis in creating complex chiral molecules from benzofuran precursors. One notable example is the highly enantioselective [3 + 2] annulation of 3-alkylidene benzofuranones with N-2,2,2-trifluoroethylisatin ketimines. rsc.org This reaction, catalyzed by a quinine-derived urea, constructs intricate spiro[benzofuran-pyrrolidine]indolinedione architectures with exceptional stereocontrol, achieving high yields and enantiomeric ratios (e.g., up to 99:1 er). rsc.org Although this example does not start directly from 3-Benzofuranacetic acid, 5-bromo-, it demonstrates how the core benzofuran structure is a key building block in sophisticated asymmetric synthesis. The principles of such a reaction could be adapted to derivatives of the title compound.

The key to these transformations is the use of a chiral catalyst or reagent that can differentiate between two faces of a prochiral substrate or two enantiomers in a kinetic resolution. The development of stereoselective methods is critical, as the biological activity of chiral molecules is often dependent on a single enantiomer.

Table 3: Example of a Stereoselective Reaction Using a Benzofuran Core

Reaction Type Substrates Catalyst Product Architecture Stereocontrol Achieved
Asymmetric [3+2] Annulation 3-Alkylidene Benzofuranones + N-2,2,2-trifluoroethylisatin ketimines Quinine-derived bifunctional urea Spiro[benzofuran-pyrrolidine]indolinedione Up to >20:1 dr, 99:1 er rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon and hydrogen framework of 5-bromo-3-benzofuranacetic acid. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a definitive structural assignment can be achieved.

¹H NMR Spectral Interpretation and Chemical Shift Assignments

The protons on the benzene (B151609) ring are influenced by the bromine substituent at the C-5 position and the fusion of the furan (B31954) ring. The proton at C-4, being ortho to the bromine atom, would likely appear as a doublet. The proton at C-6, situated between the bromine at C-5 and the oxygen of the furan ring, would also present as a doublet. The proton at C-7, adjacent to the furan ring fusion, would likely be observed as a doublet as well. The proton on the furan ring, at C-2, is expected to appear as a singlet. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would typically manifest as a singlet, integrating for two protons. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-2Singlet~7.5-7.8
H-4Doublet~7.6-7.9
H-6Doublet~7.3-7.6
H-7Doublet~7.4-7.7
-CH₂-Singlet~3.7-4.0
-COOHBroad Singlet~10.0-12.0

¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of 5-bromo-3-benzofuranacetic acid. The spectrum would display signals for each unique carbon atom in the molecule, including the quaternary carbons which are not directly bonded to any protons.

The carbon atoms of the benzofuran (B130515) core, the acetic acid side chain, and the carboxyl group will resonate at characteristic chemical shifts. The carbon bearing the bromine atom (C-5) is expected to show a chemical shift influenced by the halogen's electronegativity. The quaternary carbons, such as C-3, C-3a, C-5, and C-7a, can be identified by their lack of signal in a DEPT-135 experiment.

An estimated ¹³C NMR data table is provided below based on known values for similar benzofuran structures.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2~145-150
C-3~110-115
C-3a~125-130
C-4~120-125
C-5~115-120
C-6~125-130
C-7~110-115
C-7a~155-160
-CH₂-~30-35
-C=O~170-175

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the aromatic protons on the benzene ring (H-4, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For example, the methylene protons (-CH₂) would show a correlation to the C-2, C-3, and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity, which can help to confirm the spatial arrangement of the atoms.

Solid-State NMR and Temperature-Dependent NMR Studies

Solid-state NMR studies could provide insights into the molecular structure and packing of 5-bromo-3-benzofuranacetic acid in the solid phase. This can be particularly useful for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Temperature-dependent NMR studies could be utilized to investigate any dynamic processes occurring in the molecule, such as restricted rotation around single bonds or conformational changes.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 5-bromo-3-benzofuranacetic acid would be characterized by absorption bands corresponding to the various functional groups present in its structure.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretch (Aromatic): Weak to medium bands would appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the benzofuran ring.

C-H Stretch (Aliphatic): Absorptions corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching would be observed in the 2850-2960 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is characteristic of the carbonyl group of the carboxylic acid and is expected to appear around 1700-1725 cm⁻¹. The formation of hydrogen-bonded dimers typically shifts this band to a lower frequency.

C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic benzofuran system.

C-O Stretch: The C-O stretching vibrations of the furan ring and the carboxylic acid would likely appear in the 1200-1300 cm⁻¹ region.

C-Br Stretch: A characteristic absorption band for the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

A summary of the expected FT-IR absorption bands is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Broad
Aromatic RingC-H Stretch>3000Weak to Medium
Methylene GroupC-H Stretch2850-2960Medium
Carbonyl GroupC=O Stretch1700-1725Strong, Sharp
Aromatic RingC=C Stretch1450-1600Medium to Weak
Ether & Carboxylic AcidC-O Stretch1200-1300Medium
BromoalkaneC-Br Stretch500-600Medium

Raman Spectroscopy for Molecular Vibrations

For 3-Benzofuranacetic acid, 5-bromo-, a Raman analysis would be expected to reveal characteristic bands corresponding to its constituent parts. Key vibrational modes would include:

Aromatic and Furan Ring Vibrations: Multiple sharp bands corresponding to the C=C stretching vibrations within the fused benzofuran ring system would be prominent, typically appearing in the 1400-1620 cm⁻¹ region.

Carboxylic Acid Group: The C=O stretching vibration of the carboxylic acid is a strong Raman scatterer and would likely appear as a distinct band around 1640-1680 cm⁻¹, potentially lowered from the typical ~1700 cm⁻¹ due to intermolecular hydrogen bonding in the solid state. ias.ac.in The O-H stretch would produce a broad band in the high-frequency region of 2500-3300 cm⁻¹.

Acetic Acid Side Chain: Vibrations from the methylene (-CH₂) group, including scissoring and rocking modes, would be observable in the 1400-1450 cm⁻¹ and 720-750 cm⁻¹ regions, respectively.

Carbon-Bromine Bond: A characteristic band for the C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Analysis of the precise positions and relative intensities of these bands would confirm the presence of all key functional groups and provide information on the molecular symmetry and intermolecular interactions. mt.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments.

For 3-Benzofuranacetic acid, 5-bromo- (C₁₀H₇BrO₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated value. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by approximately 2 Da.

Ion SpeciesElemental FormulaCalculated Exact Mass (Da)
[M(⁷⁹Br)]⁺•C₁₀H₇⁷⁹BrO₃253.95785
[M(⁸¹Br)]⁺•C₁₀H₇⁸¹BrO₃255.95580
[M(⁷⁹Br)+H]⁺C₁₀H₈⁷⁹BrO₃254.96568
[M(⁸¹Br)+H]⁺C₁₀H₈⁸¹BrO₃256.96363
[M(⁷⁹Br)+Na]⁺C₁₀H₇⁷⁹BrNaO₃276.94780
[M(⁸¹Br)+Na]⁺C₁₀H₇⁸¹BrNaO₃278.94575

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Analyzing the fragmentation of a molecule provides a roadmap to its structure. EI and ESI are common ionization methods that induce fragmentation in different ways.

Electron Ionization (EI-MS): In EI, high-energy electrons bombard the molecule, leading to extensive and predictable fragmentation. For 3-Benzofuranacetic acid, 5-bromo-, the molecular ion peak ([C₁₀H₇BrO₃]⁺•) would be observed. A primary and highly characteristic fragmentation pathway for acetic acid derivatives is the cleavage of the C-C bond adjacent to the carboxyl group, leading to the loss of the carboxymethyl radical (•CH₂COOH, 59 Da) or the carboxyl radical (•COOH, 45 Da). libretexts.orgyoutube.com A particularly favorable fragmentation would be the loss of the entire acetic acid side chain to form a stable benzofuranyl cation. The loss of a bromine radical (•Br) or carbon monoxide (CO) from the parent or fragment ions is also a common pathway for such aromatic systems. nih.govnist.gov

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with less fragmentation than EI. For this compound, analysis in negative ion mode would likely show a prominent [M-H]⁻ ion due to the acidic nature of the carboxylic acid. nih.gov Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, often initiated by the loss of CO₂ (44 Da) from the carboxylate anion. nih.gov

Proposed Fragment IonFormulam/z (for ⁷⁹Br)Likely Origin
[M-•CH₂COOH]⁺C₈H₄BrO199Loss of acetic acid radical
[M-•COOH]⁺C₉H₆BrO213Loss of carboxyl radical
[M-H-CO₂]⁻C₉H₆BrO213Decarboxylation of [M-H]⁻ (ESI)
[M-•Br]⁺C₁₀H₇O₃175Loss of bromine radical
Tropylium-like ionC₇H₇91Rearrangement and cleavage of the benzyl (B1604629) moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The benzofuran system is a strong chromophore, and its UV-Vis spectrum is expected to show characteristic absorption bands. researchgate.net These bands arise primarily from π → π* electronic transitions within the delocalized aromatic system. Typically, benzofuran derivatives exhibit two main absorption bands, one around 280-290 nm and another at a shorter wavelength. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

Should suitable single crystals of 3-Benzofuranacetic acid, 5-bromo- be obtained, single-crystal X-ray crystallography would provide the most definitive structural information. fiveable.meazom.comazolifesciences.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. nih.govnumberanalytics.com

The resulting structural model would yield highly accurate data on:

Bond Lengths and Angles: Confirming the geometry of the benzofuran ring and the acetic acid side chain.

Torsional Angles: Defining the conformation of the acetic acid group relative to the plane of the benzofuran ring.

Planarity: Assessing the planarity of the bicyclic benzofuran system.

Computational Chemistry and Theoretical Investigations of 3 Benzofuranacetic Acid, 5 Bromo

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of benzofuran (B130515) derivatives. These methods provide insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Electronic Structure.researchgate.netphyschemres.orgdntb.gov.ua

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzofuran derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry. nih.govresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and conformational stability. researchgate.net The electronic structure, including the distribution of electron density and molecular orbitals, can also be elucidated, offering insights into the molecule's chemical behavior. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy and Spatial Distribution.youtube.comlibretexts.orgwikipedia.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (Eg) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in many organic molecules, the HOMO is distributed over the more electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. youtube.com

Table 1: Frontier Molecular Orbital Parameters for a Hypothetical Benzofuran Derivative

ParameterValue (eV)
EHOMO-6.075
ELUMO-2.343
Energy Gap (Eg)3.732

This table presents hypothetical data for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactivity Prediction.uni-muenchen.deresearchgate.netlibretexts.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. uni-muenchen.de

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas show neutral potential. researchgate.net MEP maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions. uni-muenchen.deucsb.edu

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer.ijnc.irresearchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. ijnc.irresearchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu This analysis allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor NBO to an empty acceptor NBO. researchgate.net The strength of these interactions can be quantified by second-order perturbation theory, providing insights into the stability of the molecule. researchgate.net

Table 2: NBO Analysis for a Hypothetical Benzofuran Derivative

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O5σ(C4-C9)25.86
π(C7-C8)π(C4-C9)18.23

This table presents hypothetical data for illustrative purposes. LP denotes a lone pair, and σ and π* denote antibonding orbitals.*

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods.ehu.esmpg.dewu.ac.thresearchgate.net

Computational methods, particularly DFT, can accurately predict various spectroscopic properties of molecules. ehu.esresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of molecules. nih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure. wu.ac.th

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical infrared (IR) spectrum. nih.gov This helps in the assignment of experimental IR bands to specific vibrational modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, providing insight into the electronic properties and color of the compound. nih.gov

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Transition State Analysis for Reaction Pathways and Energy Barriers

The synthesis of the benzofuran ring system, the core of 3-Benzofuranacetic acid, 5-bromo-, can proceed through various chemical pathways. One of the prominent methods for creating such structures involves the Sonogashira coupling reaction followed by cyclization. researchgate.netnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are crucial for elucidating the intricate mechanisms of these reactions. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

Theoretical Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For 3-Benzofuranacetic acid, 5-bromo-, SAR would explore how the benzofuran core, the bromo-substituent at position 5, and the acetic acid side chain at position 3 contribute to its hypothetical biological effects.

The substitution pattern on the benzofuran ring is known to be a critical determinant of biological activity. mdpi.comresearchgate.net For instance, halogen substitutions can enhance cytotoxic properties due to their hydrophobicity and electronic effects. mdpi.com The position of the halogen is also crucial; studies on other benzofurans have shown that substitution at specific positions can lead to significant differences in activity. mdpi.comresearchgate.net The acetic acid moiety at the C-3 position introduces a carboxylic acid group, which can participate in hydrogen bonding and electrostatic interactions with a biological target, and its presence is often crucial for the activity of this class of compounds. nih.gov

Ligand-Based and Structure-Based Computational Approaches for Molecular Design

In the absence of a known biological target for 3-Benzofuranacetic acid, 5-bromo-, both ligand-based and structure-based computational approaches can be hypothetically applied to guide the design of new molecules with desired activities.

Ligand-based approaches are utilized when the structure of the target is unknown, but a set of molecules with known activity is available. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A QSAR model for a series of benzofuran derivatives could mathematically relate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to their biological activity, allowing for the prediction of the activity of new, unsynthesized compounds. nih.gov

Structure-based approaches , on the other hand, require the three-dimensional structure of the biological target. researchgate.net Molecular docking, a key technique in this category, can be used to predict the binding pose and affinity of a ligand within the active site of a protein. This allows for the rational design of modifications to the ligand to improve its interaction with the target.

Pharmacophore Modeling and Virtual Screening Concepts for Hypothetical Target Interactions

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges.

For 3-Benzofuranacetic acid, 5-bromo-, a hypothetical pharmacophore could be developed. The carboxylic acid group of the acetic acid side chain could serve as a hydrogen bond donor and acceptor. The benzofuran ring system would likely act as a hydrophobic and aromatic feature. The bromine atom could contribute to hydrophobic interactions and potentially halogen bonding.

Once a pharmacophore model is established, it can be used for virtual screening of large compound databases to identify other molecules that match the pharmacophoric features. acs.org This is a powerful and cost-effective method for identifying potential hit compounds for a given biological target. The identified hits can then be subjected to further computational analysis and experimental testing.

Molecular Docking and Dynamics Simulations with Theoretical Protein Targets

To illustrate the application of these techniques, one could hypothesize a potential protein target for 3-Benzofuranacetic acid, 5-bromo-. For example, based on the activities of other benzofuran derivatives, one might consider an enzyme such as a kinase or a hydrolase. nih.govacs.org

Molecular docking would then be used to predict how 3-Benzofuranacetic acid, 5-bromo- might bind to the active site of this hypothetical target. The docking algorithm would explore various possible conformations and orientations of the molecule within the binding pocket and score them based on the predicted binding energy. researchgate.netnih.govafricanjournalofbiomedicalresearch.com This would reveal potential key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, or hydrophobic interactions between the benzofuran ring and nonpolar residues.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. nih.govnih.gov An MD simulation tracks the movements of all atoms in the system over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov These simulations can help to refine the binding mode predicted by docking and can reveal the role of water molecules in mediating interactions between the ligand and the protein.

Advanced Simulation Techniques for Understanding Molecular Behavior in Different Environments

Beyond standard molecular docking and MD simulations, a range of advanced simulation techniques can be employed to gain a deeper understanding of the molecular behavior of 3-Benzofuranacetic acid, 5-bromo-.

Enhanced sampling methods , such as metadynamics or umbrella sampling, can be used to explore the free energy landscape of ligand binding and unbinding events. These methods can help to calculate the binding affinity more accurately and to understand the kinetic aspects of drug-target interactions. cecam.orgepfl.ch

Quantum mechanics/molecular mechanics (QM/MM) simulations combine the accuracy of quantum mechanics for describing the electronic structure of the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein and the solvent. This approach is particularly useful for studying reactions that may occur within the enzyme active site.

By applying these computational and theoretical methods, researchers can build a comprehensive understanding of the chemical and biological properties of 3-Benzofuranacetic acid, 5-bromo-, even in the absence of extensive experimental data. These in silico studies are crucial for hypothesis generation and for guiding future experimental work in the development of new therapeutic agents.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 5-Bromo-3-benzofuranacetic acid, enabling its separation from complex matrices and subsequent quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools in this regard, each with distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Various Detection Modalities

Gas chromatography is a versatile technique for the analysis of volatile and thermally stable compounds. For a compound like 5-Bromo-3-benzofuranacetic acid, which possesses a carboxylic acid group, derivatization is often necessary to increase its volatility and prevent unwanted interactions with the GC column. nih.govgoogle.com

Common detectors used in conjunction with GC for the analysis of halogenated compounds include:

Flame Ionization Detector (FID): FID is a universal detector that responds to most organic compounds. While it offers good sensitivity, it is not selective for halogenated compounds.

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it an excellent choice for the selective detection of 5-Bromo-3-benzofuranacetic acid, often providing lower detection limits compared to FID.

The choice of detector depends on the specific requirements of the analysis, such as the need for selectivity and the expected concentration of the analyte in the sample.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry Detection

High-Performance Liquid Chromatography is a powerful separation technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For 5-Bromo-3-benzofuranacetic acid, reversed-phase HPLC is a commonly employed method.

Key detection methods used with HPLC include:

UV-Vis Detection: The benzofuran (B130515) ring system in 5-Bromo-3-benzofuranacetic acid exhibits strong ultraviolet (UV) absorbance, making UV-Vis detection a straightforward and robust method for its quantification. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity and selectivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. MS detection allows for the unambiguous identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. This is particularly valuable when analyzing complex samples where co-eluting interferences may be present. High-resolution mass spectrometry (HRMS) can further enhance analytical capabilities for the analysis of brominated compounds. nilu.no

Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. nih.govyoutube.com If 5-Bromo-3-benzofuranacetic acid is used as a precursor for the synthesis of chiral derivatives, it is essential to assess the enantiomeric purity of the final products. rsc.org

Chiral chromatography is the primary method for separating enantiomers. This can be achieved through:

Chiral Stationary Phases (CSPs): These are HPLC columns that contain a chiral selector immobilized on the stationary phase. The differential interaction of the enantiomers with the CSP leads to their separation. Cyclodextrin-based and polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds. nih.govresearchgate.net

Chiral Mobile Phase Additives: In this approach, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a conventional achiral column.

The development of a successful chiral separation method often requires careful optimization of the mobile phase composition, temperature, and the choice of the chiral selector. researchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the analyte of interest from the sample matrix and converting it into a form suitable for analysis. For 5-Bromo-3-benzofuranacetic acid, this can involve extraction, cleanup, and derivatization.

Derivatization for Improved Volatility and Thermal Stability in GC Analysis

As a carboxylic acid, 5-Bromo-3-benzofuranacetic acid is not sufficiently volatile for direct analysis by gas chromatography. Derivatization is therefore a necessary step to convert the polar carboxyl group into a less polar and more volatile functional group. nih.govgoogle.com

A common derivatization strategy is esterification , which converts the carboxylic acid into an ester. This can be achieved using various reagents, such as:

Boron trifluoride-methanol (BF3-MeOH): This reagent is effective for the methylation of fatty acids and other carboxylic acids. mdpi.comresearchgate.net The reaction is typically carried out by heating the sample with the reagent.

Silylation reagents (e.g., BSTFA): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that can derivatize acidic protons. researchgate.net

The choice of derivatization reagent and reaction conditions should be optimized to ensure complete conversion and minimize the formation of byproducts. nih.govyoutube.com

Strategies for Sample Matrix Interference Mitigation in Complex Samples

When analyzing 5-Bromo-3-benzofuranacetic acid in complex matrices such as environmental or biological samples, interference from other components can be a significant challenge. nilu.no Various sample preparation techniques can be employed to mitigate these interferences:

Liquid-Liquid Extraction (LLE): This is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. By selecting appropriate solvents, it is possible to selectively extract 5-Bromo-3-benzofuranacetic acid from the sample matrix.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. It utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte of interest while allowing interfering compounds to pass through. The analyte can then be eluted with a small volume of a suitable solvent.

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that can be used to remove high-molecular-weight interferences, such as lipids and polymers, from the sample extract. nilu.no

The selection of the most appropriate sample preparation strategy will depend on the nature of the sample matrix and the analytical technique being used.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Comprehensive Chemical Profiling

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the detailed chemical profiling of compounds like 3-Benzofuranacetic acid, 5-bromo-. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and selectivity, making them ideal for identifying and quantifying the target compound and any related impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-Benzofuranacetic acid, 5-bromo-, derivatization would likely be required to increase its volatility and thermal stability, for instance, through esterification of the carboxylic acid group. The analysis of related benzofuran structures by GC-MS has shown that electron ionization (EI) leads to characteristic fragmentation patterns that are crucial for structural elucidation. nih.gov In a hypothetical GC-MS analysis, the fragmentation of the derivatized 3-Benzofuranacetic acid, 5-bromo- would be expected to yield specific ions corresponding to the loss of the acetic acid side chain, the bromine atom, and cleavages of the benzofuran ring system. These fragmentation patterns are essential for confirming the identity of the compound. nih.govresearchgate.net

Illustrative GC-MS Data for Derivatized 3-Benzofuranacetic acid, 5-bromo-

Parameter Value
GC Column DB-5ms (or equivalent)
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Injector Temperature 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Retention Time ~12.5 min

| Key Mass Fragments (m/z) | Molecular ion, fragments corresponding to loss of Br, COOCH3, etc. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 3-Benzofuranacetic acid, 5-bromo-, as it typically does not require derivatization. The compound can be separated from its impurities on a reverse-phase column, such as a C18 column, and then detected by the mass spectrometer. researchgate.net Electrospray ionization (ESI) is a common ionization technique for such analyses, and it can be operated in either positive or negative ion mode. umb.edu For 3-Benzofuranacetic acid, 5-bromo-, negative ion mode would likely be effective due to the presence of the carboxylic acid group.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion (the molecular ion of the target compound) and subjecting it to collision-induced dissociation (CID) to generate product ions. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantification. umb.edu The fragmentation patterns observed in MS/MS are diagnostic for the structure of the compound. researchgate.net For instance, the analysis of other brominated benzofuran derivatives has demonstrated the utility of LC-MS/MS in their characterization. researchgate.netumb.edu

Illustrative LC-MS/MS Parameters for 3-Benzofuranacetic acid, 5-bromo-

Parameter Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode ESI Negative
Precursor Ion (m/z) [M-H]⁻

| Product Ions (m/z) | Fragments from loss of CO2, Br |

Development of Reference Standards and Quality Control Protocols for Research-Grade Materials

The availability of a well-characterized reference standard is a prerequisite for accurate and reproducible research. A reference standard for 3-Benzofuranacetic acid, 5-bromo- would be a highly purified and authenticated sample of the compound.

Development of a Reference Standard

The development process for a reference standard involves several key stages. Initially, the compound is synthesized, and various synthetic routes for benzofuran derivatives have been explored, which could be adapted for this specific molecule. researchgate.netlbp.worldnih.gov The synthesis of related benzofuran derivatives often involves multi-step processes, and the final product requires extensive purification. researchgate.netnih.gov Purification techniques such as recrystallization and preparative chromatography are employed to achieve a high degree of purity.

Once a highly pure sample is obtained, its identity and purity must be rigorously confirmed. This involves a battery of analytical tests, including:

Spectroscopic Analysis: Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) to confirm the chemical structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. researchgate.netresearchgate.net

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with UV or MS detection is used to determine the purity of the compound and to identify and quantify any impurities. nih.gov

Elemental Analysis: To confirm the elemental composition of the molecule. researchgate.net

Quality Control Protocols

Once a reference standard is established, it is used to develop and validate quality control (QC) protocols for newly synthesized batches of research-grade 3-Benzofuranacetic acid, 5-bromo-. These protocols are designed to ensure that each batch meets predefined specifications for identity, purity, and quality.

A typical QC protocol would include:

Appearance: Visual inspection of the material's physical state and color.

Identity Confirmation: Comparison of the IR spectrum or HPLC retention time of the new batch against the reference standard.

Purity Assessment: HPLC analysis to quantify the main peak and any impurities. A minimum purity level (e.g., >98%) is typically required.

Residual Solvents: Analysis by GC to ensure that levels of any residual solvents from the synthesis are below acceptable limits.

Illustrative Quality Control Specifications for 3-Benzofuranacetic acid, 5-bromo-

Test Specification Method
Appearance White to off-white solid Visual Inspection
Identity IR spectrum conforms to the reference standard IR Spectroscopy
Purity (HPLC) ≥ 98.0% HPLC-UV
Any single impurity ≤ 0.5% HPLC-UV
Total impurities ≤ 2.0% HPLC-UV

| Loss on Drying | ≤ 1.0% | Gravimetric |

The implementation of these advanced analytical methodologies and rigorous quality control measures is essential for ensuring the reliability of any research conducted using 3-Benzofuranacetic acid, 5-bromo-.

Broader Theoretical Implications and Future Research Directions

Potential of 3-Benzofuranacetic Acid, 5-bromo- as a Building Block in Complex Chemical Synthesis

The 5-bromo-3-benzofuranacetic acid molecule is a versatile starting material for the synthesis of more complex structures. The presence of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide array of substituents to the benzofuran (B130515) core.

Furthermore, the carboxylic acid group of the acetic acid side chain can be readily converted into other functional groups, including esters, amides, and alcohols. This derivatization potential, combined with the reactivity of the bromine atom, opens the door to the construction of diverse molecular architectures. For instance, the synthesis of novel heterocyclic systems fused to the benzofuran ring or the introduction of elaborate side chains could lead to compounds with unique three-dimensional shapes and functionalities.

Exploration of Novel Reactivities and Catalytic Systems for Derivatization

Future research could focus on uncovering new reactivities of 5-bromo-3-benzofuranacetic acid and developing innovative catalytic systems to facilitate its transformation. This includes the exploration of C-H activation reactions, which would allow for the direct functionalization of the benzofuran ring and the acetic acid side chain, bypassing the need for pre-installed functional groups.

The development of novel catalysts, such as those based on earth-abundant metals or photoredox catalysis, could provide more sustainable and efficient methods for the derivatization of this compound. For example, light-mediated reactions could enable transformations that are not accessible through traditional thermal methods, leading to the discovery of unprecedented molecular scaffolds.

Theoretical Design and Prediction of Functional Materials Incorporating the 3-Benzofuranacetic Acid, 5-bromo- Motif

Computational chemistry offers powerful tools for the in-silico design and prediction of functional materials. By incorporating the 5-bromo-3-benzofuranacetic acid motif into larger molecular assemblies, it is possible to theoretically model and predict their electronic, optical, and mechanical properties. The benzofuran core is known to be a component of fluorescent sensors and brightening agents. researchgate.net

Theoretical studies could explore the potential of polymers or metal-organic frameworks (MOFs) containing this building block for applications in areas such as organic electronics, sensing, and gas storage. The bromine atom can participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design of self-assembling materials with specific crystal packing and properties. nih.gov

Interdisciplinary Research Avenues in Chemical Biology and Materials Science (Theoretical Perspectives)

From a theoretical standpoint, the 5-bromo-3-benzofuranacetic acid scaffold holds promise for interdisciplinary research. In chemical biology, computational docking studies could be employed to predict the binding of derivatives of this compound to biological targets. The benzofuran scaffold is present in many biologically active natural products and synthetic compounds. researchgate.net By computationally screening virtual libraries of derivatives, it may be possible to identify promising candidates for further experimental investigation as potential therapeutic agents.

In materials science, theoretical modeling can guide the development of new materials with tailored properties. For example, simulations could predict the charge transport characteristics of polymers incorporating the 5-bromo-3-benzofuranacetic acid unit, aiding in the design of more efficient organic semiconductors. Similarly, the self-assembly of designed molecules into specific nanostructures could be simulated, providing insights for the bottom-up fabrication of functional materials.

Computational Predictions for Undiscovered Reactivities, Conformations, and Properties

Advanced computational methods can be utilized to predict undiscovered reactivities and properties of 5-bromo-3-benzofuranacetic acid. Quantum chemical calculations can elucidate reaction mechanisms and predict the feasibility of novel transformations. Molecular dynamics simulations can provide insights into the conformational landscape of the molecule and its derivatives, which is crucial for understanding their biological activity and material properties.

Furthermore, machine learning and artificial intelligence could be applied to large datasets of chemical information to predict the properties of virtual compounds based on the 5-bromo-3-benzofuranacetic acid scaffold. This data-driven approach could accelerate the discovery of new molecules with desired functionalities, opening up new frontiers in chemical research.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural confirmation of 5-bromo-3-benzofuranacetic acid?

  • Methodological Answer: Employ a combination of 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify the benzofuran backbone and bromine-induced deshielding effects. IR spectroscopy can confirm the acetic acid moiety (C=O stretch at ~1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C10_{10}H7_{7}BrO3_{3}) and isotopic pattern for bromine. Cross-reference with published data for analogous brominated benzofuran derivatives .

Q. What synthetic routes are effective for introducing bromine at the 5-position of 3-benzofuranacetic acid?

  • Methodological Answer: Two primary strategies:

Electrophilic Bromination: Use Br2_2 with a Lewis acid (e.g., FeBr3_3) under controlled conditions to target the 5-position of the benzofuran ring. Monitor regioselectivity via TLC and adjust reaction temperature to minimize di-substitution .

Directed Metalation: Utilize a directing group (e.g., methoxy) at position 6, followed by lithiation and quenching with bromine. Post-bromination, deprotection yields the desired product. Validate intermediates via 1H^1 \text{H}-NMR .

Q. How can solubility profiles of 5-bromo-3-benzofuranacetic acid be systematically characterized?

  • Methodological Answer: Conduct solubility tests in polar (DMSO, methanol) and non-polar solvents (chloroform, ethyl acetate) using gravimetric analysis or UV-Vis spectroscopy. For quantification, prepare saturated solutions, filter, and evaporate to determine solubility limits. Note that bromine’s electron-withdrawing effect may reduce solubility in non-polar solvents compared to non-brominated analogs .

Advanced Questions

Q. How can discrepancies in reported melting points for 5-bromo-3-benzofuranacetic acid be resolved?

  • Methodological Answer: Discrepancies may arise from impurities or polymorphs. Purify the compound via recrystallization (e.g., ethanol/water) and confirm purity by HPLC (>98%). Perform differential scanning calorimetry (DSC) to identify polymorphic transitions. Compare results with literature values under standardized conditions (e.g., heating rate 10°C/min) .

Q. What strategies optimize 5-bromo-3-benzofuranacetic acid for use in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer: The bromine at position 5 serves as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 (1-5 mol%) with aryl boronic acids in a 1:1.2 molar ratio. Optimize solvent (toluene/ethanol) and base (Na2_2CO3_3) at 80-100°C. Monitor reaction progress via GC-MS and isolate biaryl products via column chromatography (hexane/ethyl acetate gradient) .

Q. In HDAC inhibitor design, how do structural modifications of 5-bromo-3-benzofuranacetic acid enhance binding affinity?

  • Methodological Answer: Replace the acetic acid group with a hydroxamic acid (-CONHOH) to chelate Zn2+^{2+} in HDAC active sites. Introduce hydrophobic substituents (e.g., methyl groups) on the benzofuran ring to improve van der Waals interactions. Validate binding via molecular docking (AutoDock Vina) and in vitro enzymatic assays (IC50_{50} determination) .

Q. What analytical challenges arise in quantifying trace impurities in 5-bromo-3-benzofuranacetic acid, and how are they addressed?

  • Methodological Answer: Brominated byproducts (e.g., di-brominated isomers) may co-elute in HPLC. Use a C18 column with a methanol/water gradient (0.1% trifluoroacetic acid) and UV detection at 254 nm. For low-abundance impurities, employ LC-MS/MS in MRM mode. Calibrate with spiked standards to achieve ppb-level sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.